![molecular formula C21H24N4O3S B2928572 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide CAS No. 1351645-56-1](/img/structure/B2928572.png)

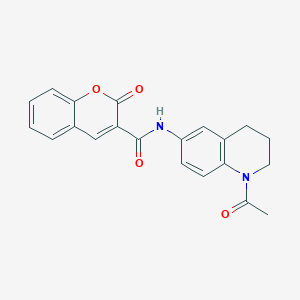

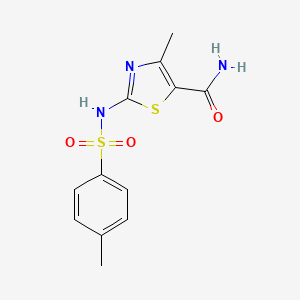

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in medicinal chemistry due to their biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazoles are generally synthesized through the condensation of 2-aminothiophenol and carboxylic acids .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using methods such as Density Functional Theory (DFT). This provides information about the molecule’s nature and reactivity, including its HOMO, LUMO, and MESP plots .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can react with α-bromocarbonyl compounds to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For example, optoelectronic properties can be calculated using DFT .科学的研究の応用

Anti-Microbial and Anti-Biofilm Activity

This compound has shown promising results in the field of microbiology. It has been found to exhibit anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . The compound disrupted aggregates and cleared all the preformed planktonic biofilms and prevented their recurrence .

Protease Expression Inducer

The compound has been observed to induce protease expression in Staphylococcus aureus . The zymogram analysis indicated over-expression of proteases which is the principle reason for lysis of total proteins of S. aureus on incubation with the compound .

Potential Therapeutic Molecule

Given its anti-microbial and anti-biofilm properties, this compound could potentially be used as a therapeutic molecule in the treatment of S. aureus infections .

Photophysical Phenomena

The compound has been observed to exhibit distinguishing photophysical phenomena in different solvents . This could have implications in the field of photochemistry.

Hydrogen Bond Dynamical Process

The solvent effect on the hydrogen bond dynamical process of the compound has been analyzed theoretically . This could be useful in understanding the behavior of the compound in different solvents.

6. Excited State Intramolecular Proton Transfer (ESIPT) Reaction The potential energy curves analysis concluded that the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This could be useful in the field of physical chemistry.

作用機序

Mode of Action

It’s known that the compound can undergo condensation reactions with other compounds such as 4-acetamidobenzaldehyde to afford tridentate schiff bases . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .

Result of Action

Some studies suggest that it may have pesticidal properties, indicating that it could potentially affect cellular processes in certain organisms .

将来の方向性

特性

IUPAC Name |

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-24(21-23-20-17(27-2)4-3-5-18(20)29-21)14-19(26)22-15-6-8-16(9-7-15)25-10-12-28-13-11-25/h3-9H,10-14H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASAWDUBQXCTBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)N2CCOCC2)C3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)